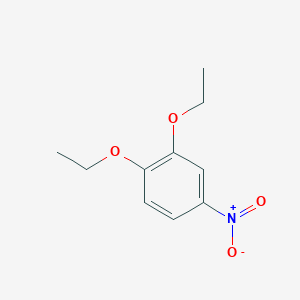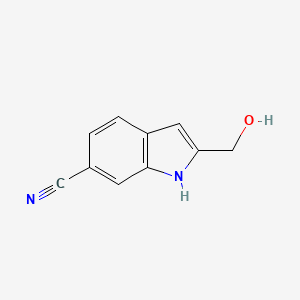
2-(ヒドロキシメチル)-1H-インドール-6-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)-1H-indole-6-carbonitrile is an organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a hydroxymethyl group at the second position and a carbonitrile group at the sixth position of the indole ring, making it a unique and versatile molecule in synthetic organic chemistry.
科学的研究の応用
2-(Hydroxymethyl)-1H-indole-6-carbonitrile has diverse applications in scientific research:
作用機序
Target of Action
It is known that indole derivatives can interact with various biological targets, including enzymes and receptors
Mode of Action
The exact mode of action of 2-(Hydroxymethyl)-1H-indole-6-carbonitrile is currently unknown due to the lack of specific studies on this compound. Indole derivatives are known to interact with their targets through various mechanisms, such as enzyme inhibition or receptor modulation . The hydroxymethyl and carbonitrile groups may also play a role in its interaction with biological targets.
Biochemical Pathways
Indole derivatives can influence various biochemical pathways depending on their specific targets
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that factors such as molecular size, polarity, and the presence of functional groups can influence these properties . These factors can affect the compound’s bioavailability, which is crucial for its efficacy.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1H-indole-6-carbonitrile typically involves the reaction of indole derivatives with appropriate reagents. One common method includes the reaction of 2-(hydroxymethyl)indole with cyanogen bromide under basic conditions to introduce the carbonitrile group at the sixth position . Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the desired product from suitable starting materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-(Hydroxymethyl)-1H-indole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
類似化合物との比較
Similar Compounds
- 2-(Hydroxymethyl)-1H-indole-3-carbonitrile
- 2-(Hydroxymethyl)-1H-indole-5-carbonitrile
- 2-(Hydroxymethyl)-1H-indole-7-carbonitrile
Uniqueness
2-(Hydroxymethyl)-1H-indole-6-carbonitrile is unique due to the specific positioning of the hydroxymethyl and carbonitrile groups on the indole ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds .
特性
IUPAC Name |
2-(hydroxymethyl)-1H-indole-6-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-5-7-1-2-8-4-9(6-13)12-10(8)3-7/h1-4,12-13H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEFKSYRAATNAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
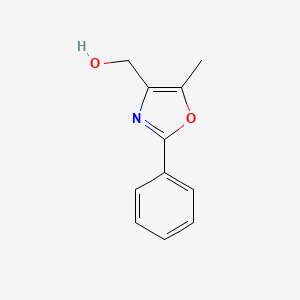
![3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine](/img/structure/B1314423.png)
![(Z)-but-2-enedioic acid;[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-(4-chlorophenoxy)butanoate](/img/structure/B1314425.png)
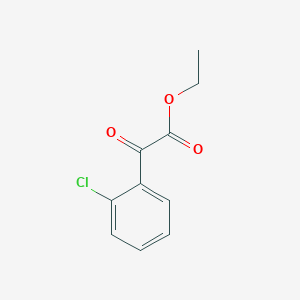
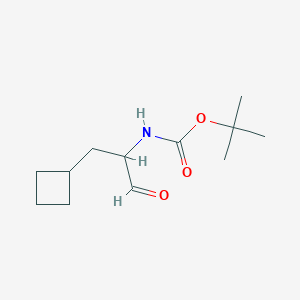
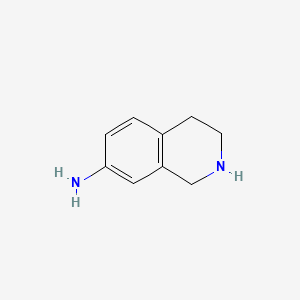
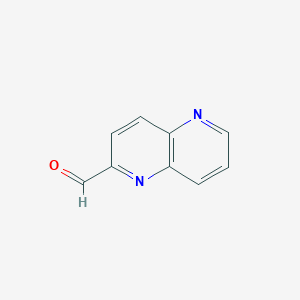
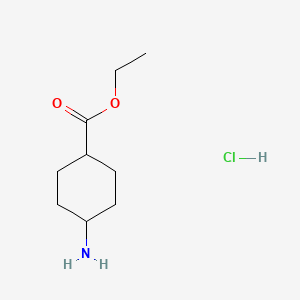
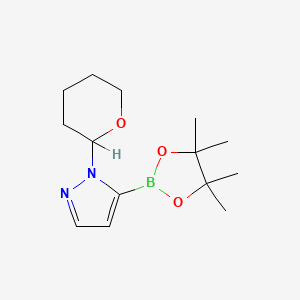
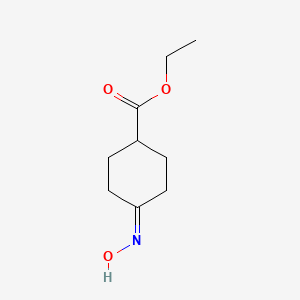
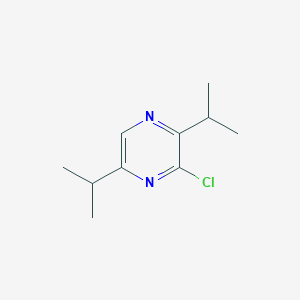
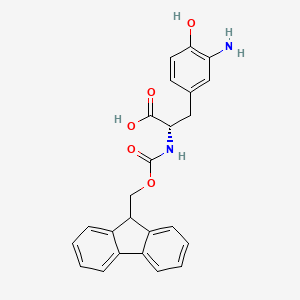
![2-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1314447.png)
